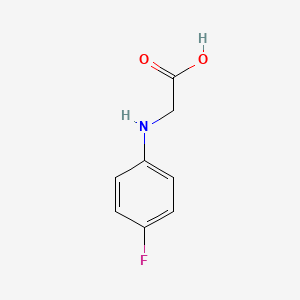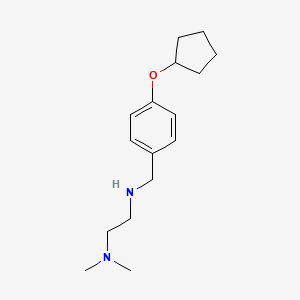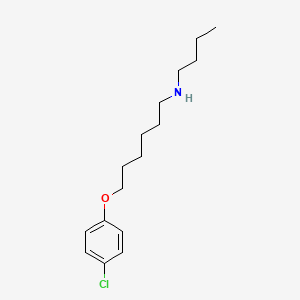
N-(4-fluorophenyl)glycine
Overview
Description
N-(4-fluorophenyl)glycine is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glycine Transporter Type 1 Inhibition and Neuroprotection
N-(4-fluorophenyl)glycine derivatives, such as N-[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine (NFPS), have been extensively studied for their role in inhibiting glycine transporter type 1 (GlyT1). GlyT1 inhibition is significant for enhancing NMDA receptor-mediated responses, which has implications in the treatment of disorders associated with NMDA receptor hypofunction, like schizophrenia (Kinney et al., 2003). NFPS, a specific GlyT1 inhibitor, has demonstrated neuroprotective effects in models of transient focal cerebral ischemia and reperfusion, suggesting its potential in clinical treatment of these conditions (Huang et al., 2016).
Modulation of Glycine Levels in Neuropathic Pain
The modulation of spinal glycine levels by GlyT1 inhibitors, including derivatives of this compound, has shown therapeutic potential in chronic pain models. These compounds can increase endogenous glycine, exerting an inhibitory influence on pain transmission and potentially alleviating symptoms associated with chronic pain (Tanabe et al., 2008).
Role in Glyphosate Resistance and Herbicide Development
Glyphosate, a widely used herbicide, structurally related to this compound, has been the subject of research for developing glyphosate-resistant crops. Studies have focused on the mechanisms of resistance to glyphosate, including genetic modifications in crops like soybeans, to tolerate glyphosate applications, thereby offering new weed control strategies for agriculture (Baylis, 2000).
Exploration of GlyT1 Inhibitors in Schizophrenia Treatment
GlyT1 inhibitors, including those derived from this compound, are being explored as potential treatments for schizophrenia. These compounds can influence NMDA receptor function, which is a key area of interest in understanding and treating schizophrenia. The development of such inhibitors offers a novel approach to addressing the negative symptoms and cognitive deficits associated with this mental illness (Hársing et al., 2012).
Environmental Impact and Fate in Agricultural Basins
Research on the fate and transport of glyphosate, which shares structural similarities with this compound, in surface waters of agricultural basins has been conducted to understand its environmental impact. This is crucial for assessing the ecological consequences of widespread glyphosate use and for developing sustainable agricultural practices (Coupe et al., 2012).
Mechanism of Action
Target of Action
The primary target of 2-((4-Fluorophenyl)amino)acetic acid, also known as N-(4-fluorophenyl)glycine, is the glycine transporter type 1 (GlyT1) . GlyT1 is a protein that regulates the concentrations of glycine, an amino acid that acts as a co-agonist with glutamate at the NMDA subtype of glutamate receptor .
Mode of Action
2-((4-Fluorophenyl)amino)acetic acid or this compound acts as an inhibitor of GlyT1 . It inhibits glycine transport by the GLYT1a, b, and c subtypes of glycine transporters . This inhibition is time and concentration-dependent and persists after the compound is removed, suggesting a long-lasting effect .
Biochemical Pathways
By inhibiting GlyT1, 2-((4-Fluorophenyl)amino)acetic acid or this compound increases synaptic glycine concentrations . This increase in glycine can potentiate NMDA receptor function, as glycine is a necessary co-agonist for glutamate at the NMDA receptor . This action can influence various biochemical pathways, particularly those involving NMDA receptor-mediated neurotransmission .
Result of Action
The inhibition of GlyT1 by 2-((4-Fluorophenyl)amino)acetic acid or this compound and the subsequent increase in synaptic glycine concentrations can enhance NMDA receptor-mediated responses . This can lead to a variety of molecular and cellular effects, potentially influencing neuronal signaling and synaptic plasticity .
Future Directions
The future directions of “N-(4-fluorophenyl)glycine” research could involve further exploration of its interaction with GlyT1 and its potential role in the treatment of disorders associated with NMDA receptor hypofunction . Another interesting direction could be the in silico re-engineering of the neurotransmitter to activate KCNQ potassium channels in an isoform-specific manner .
Biochemical Analysis
Biochemical Properties
N-(4-Fluorophenyl)glycine participates in several biochemical reactions, primarily due to its ability to interact with metal ions and catalyze reactions. It is soluble in water and can be used as an analytically useful reagent for metal ions, such as alkali metals . The compound reacts with hydrochloric acid to form ethylene, which can be analyzed by gas chromatography . Additionally, this compound has been shown to catalyze reactions and can be used for the synthesis of organic compounds containing nitrogen and carbon atoms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under recommended storage conditions and is incompatible with oxidizing agents . Long-term exposure to the compound may lead to changes in cellular processes, including alterations in gene expression and metabolic pathways.
Properties
IUPAC Name |
2-(4-fluoroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIMCCCQJDZLCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360672 | |
| Record name | N-(4-Fluorophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351-95-1 | |
| Record name | N-(4-Fluorophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-FLUOROANILINO)ACETIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)






![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)



![7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B1299501.png)
